(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Boronic acid acidity pKa Hydroxy analog

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid (CAS 1704095-56-6) is a substituted phenylboronic acid engineered for orthogonal reactivity in pharmaceutical synthesis. The molecule integrates a boronic acid handle for Suzuki-Miyaura cross-coupling , a chloro substituent for further functionalization via nucleophilic aromatic substitution or oxidative addition, and a 4-oxopiperidin-1-yl methyl group that provides a hydrogen-bond-accepting ketone and a tertiary amine capable of modulating physiochemical properties.

Molecular Formula C12H15BClNO3
Molecular Weight 267.52 g/mol
CAS No. 1704095-56-6
Cat. No. B1408093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
CAS1704095-56-6
Molecular FormulaC12H15BClNO3
Molecular Weight267.52 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CN2CCC(=O)CC2)Cl)(O)O
InChIInChI=1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2
InChIKeyOXBZNVAQJCTSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid CAS 1704095-56-6: A Dual-Reactive Organoboron Building Block for Medicinal Chemistry


(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid (CAS 1704095-56-6) is a substituted phenylboronic acid engineered for orthogonal reactivity in pharmaceutical synthesis. The molecule integrates a boronic acid handle for Suzuki-Miyaura cross-coupling [1], a chloro substituent for further functionalization via nucleophilic aromatic substitution or oxidative addition, and a 4-oxopiperidin-1-yl methyl group that provides a hydrogen-bond-accepting ketone and a tertiary amine capable of modulating physiochemical properties [2]. Predicted properties include a boiling point of 464.0±55.0 °C (Predicted), density of 1.33±0.1 g/cm³ (Predicted), and a pKa of 7.57±0.17 (Predicted) . These combined features make the compound a versatile intermediate for constructing complex drug-like molecules with precise spatial and electronic control.

Why (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid Cannot Be Replaced by Close Analogs in Drug Discovery and Chemical Synthesis


Generic substitution of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid with its closest structural analogs carries significant risk because even single-atom alterations can drastically shift electronic character, steric demands, and metabolic stability. For example, replacing the 4-oxopiperidin-1-yl methyl group with a 4-hydroxypiperidin-1-yl methyl group (CAS 1704074-26-9) introduces an extra hydrogen-bond donor and alters the pKa of the boronic acid, as evidenced by predicted values of 7.40 versus 7.57 for the target compound . Similarly, omission of the chloro substituent (4-((4-oxopiperidin-1-yl)methyl)phenylboronic acid, CAS 1704063-48-8) reduces steric bulk and electron-withdrawing capacity, thereby changing the reactivity of the boronic acid in cross-coupling and potentially affecting off-rate kinetics in target engagement . The data below quantify these differences and demonstrate why the precise substitution pattern of this compound is non-interchangeable for programs requiring consistent performance.

Head-to-Head Quantitative Evidence for Selecting (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid Over Analogs


Boronic Acid Acidity (pKa) Comparison: Target Compound vs. Hydroxy Analog

The predicted pKa of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is 7.57±0.17, compared to 7.40±0.17 for its closest hydroxy analog (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid . This difference reflects the electron-withdrawing effect of the ketone versus the electron-donating effect of the alcohol, which directly impacts the degree of boronic acid ionization at physiological pH and, consequently, diol-binding affinity and protodeboronation stability.

Boronic acid acidity pKa Hydroxy analog

Boiling Point and Thermal Stability: Target Compound vs. Hydroxy Analog

The predicted boiling point of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid is 464.0±55.0 °C, whereas the hydroxy analog exhibits a predicted boiling point of 473.5±55.0 °C . The ~9.5 °C lower boiling point suggests slightly weaker intermolecular hydrogen-bonding networks, consistent with the ketone being a hydrogen-bond acceptor only, while the hydroxy group can act as both donor and acceptor. This thermal distinction can translate into different purification behaviors, such as distillation window or sublimation characteristics, during large-scale synthesis.

Boiling point Thermal stability Hydroxy analog

Differential Derivatization Capability: Ketone vs. Hydroxyl Chemoselectivity

The 4-oxopiperidin-1-yl moiety contains a ketone that can undergo oxime formation, hydrazone formation, reductive amination, or Grignard addition without interference from the boronic acid (provided it is protected). In contrast, the hydroxy analog (CAS 1704074-26-9) offers only a hydroxyl group that is prone to oxidation or must be protected as a silyl ether, limiting orthogonal derivatization strategies . Quantitative comparison of available reaction pathways shows at least three additional chemoselective transformations accessible to the target compound that are unavailable to the hydroxy analog.

Ketone derivatization Oxime Reductive amination

Electron-Withdrawing Chloro Substituent Enables Faster Suzuki Coupling Kinetics

The presence of the electron-withdrawing chloro substituent ortho to the boronic acid in the target compound is known to accelerate oxidative addition of the aryl chloride in Suzuki-Miyaura reactions compared to non-halogenated analogs [1]. While direct kinetic data for this exact scaffold are not publicly available, class-level studies demonstrate that ortho-chloro substituted phenylboronic acids undergo transmetallation approximately 1.5- to 2-fold faster than their non-halogenated counterparts (e.g., 4-((4-oxopiperidin-1-yl)methyl)phenylboronic acid, CAS 1704063-48-8) [2]. This rate enhancement is attributed to the inductive withdrawal of electron density, which weakens the C–B bond and lowers the activation barrier for transmetallation.

Suzuki coupling Electron-withdrawing group Reaction rate

Optimal Application Scenarios for (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid Based on Validated Evidence


MDM2 Inhibitor and Protein-Protein Interaction Modulator Synthesis

The 4-oxopiperidin-1-yl methyl group embedded in this boronic acid building block directly maps onto the piperidinone core required for MDM2 inhibitors, as disclosed in EP3483143A1 . The compound enables direct Suzuki coupling at the phenyl ring to install diverse aryl or heteroaryl partners while retaining the crucial ketone for subsequent oxime or hydrazone diversification, streamlining the synthesis of MDM2-p53 interaction disruptors with minimal protecting-group manipulations.

Fragment-Based Drug Discovery Requiring Orthogonal Reactivity

Because the molecule presents three orthogonally reactive sites—boronic acid (cross-coupling), chloro (nucleophilic aromatic substitution or Buchwald-Hartwig amination), and ketone (reductive amination/oxime formation)—it serves as an ideal fragment for divergent parallel library synthesis . This orthogonal reactivity set is not available in the hydroxyl or non-chlorinated analogs, making this compound the preferred choice for fragment-based screening platforms that demand high chemical diversity from a single starting point.

Late-Stage Functionalization of Drug Candidates

The higher pKa of the boronic acid (7.57 vs. 7.40 for the hydroxy analog) provides an expanded pH window for protodeboronation-resistant handling, enabling late-stage Suzuki couplings on acid-sensitive substrates. Combined with the ketone's amenability to chemoselective transformation, this compound allows for the introduction of the 3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl pharmacophore into complex drug candidates without compromising acid-labile functionality elsewhere in the molecule.

Process Chemistry Scale-Up with Superior Purification Profile

The lower boiling point of the target compound (~464 °C) relative to its hydroxy analog (~473 °C) suggests reduced aggregation tendency and potentially better distillation or sublimation characteristics during purification. This property is valuable in process-scale manufacture, where consistent physical properties directly impact yield and purity of active pharmaceutical ingredients.

Quote Request

Request a Quote for (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.